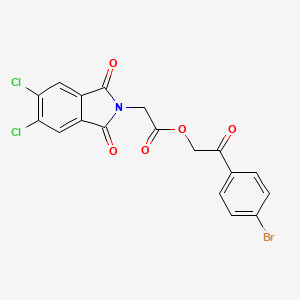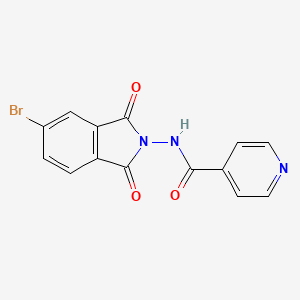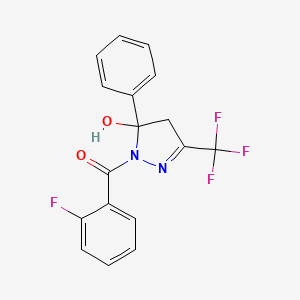![molecular formula C21H26N3O5+ B12469431 1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium is a complex organic compound with the molecular formula C20H24N3O5 It is known for its unique structural features, which include a piperazine ring substituted with hydroxy, phenoxy, and nitrobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The hydroxy and phenoxy groups are introduced via nucleophilic substitution reactions. This involves reacting the piperazine core with appropriate halogenated phenols and alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) or thiols (RSH) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-(2-hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-3-phenoxypropyl)-4-(4-nitrobenzoyl)piperazin-1-ium: A closely related compound with similar structural features.
1-[(2S)-2-Hydroxy-3-phenoxypropyl]-4-(4-nitrobenzoyl)piperazin-1-ium: Another similar compound with slight variations in stereochemistry.
Uniqueness
1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H26N3O5+ |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
[4-(2-hydroxy-3-phenoxypropyl)-4-methylpiperazin-4-ium-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C21H26N3O5/c1-24(15-19(25)16-29-20-5-3-2-4-6-20)13-11-22(12-14-24)21(26)17-7-9-18(10-8-17)23(27)28/h2-10,19,25H,11-16H2,1H3/q+1 |
InChIキー |
OPSYHBROXNVHJH-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
![4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B12469358.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469366.png)


![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)

![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)

![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
